Octahydro-1H-2,4-methanoinden-1-one
Description
Historical Perspectives in Bridged Polycyclic Ketone Chemistry
The study of bridged polycyclic compounds is a rich and storied field within organic chemistry. These molecules, with their inherent three-dimensionality, have long captured the interest of chemists. beilstein-journals.org Early investigations were often driven by the desire to understand the fundamental principles of stereochemistry and reaction mechanisms in constrained systems.
The development of synthetic methods to construct these intricate architectures has been a significant endeavor. Classic approaches often relied on intramolecular cyclization reactions, where a linear or macrocyclic precursor is induced to form the bridged system. gla.ac.uk Over the years, a diverse toolbox of reactions has been developed, including Diels-Alder cycloadditions, radical cyclizations, and transition-metal-catalyzed processes. nih.govnih.govnih.gov These methods have not only enabled the synthesis of a wide variety of bridged ketones but have also provided deep insights into the factors that control reactivity and selectivity in complex molecular frameworks.
Architectural Significance of the Octahydro-1H-2,4-methanoinden-1-one Scaffold in Organic Synthesis
The rigid scaffold of this compound and related bridged systems is of great architectural significance in organic synthesis. This rigidity imparts a high degree of stereochemical control in reactions, allowing for the selective formation of specific isomers. This is a crucial advantage when synthesizing complex target molecules, such as natural products and pharmaceuticals, where precise control over the three-dimensional arrangement of atoms is paramount. beilstein-journals.org
The strained nature of the bridged ring system can also be exploited to drive chemical transformations. The release of ring strain can provide a powerful thermodynamic driving force for reactions, enabling the formation of otherwise inaccessible bonds and structures. nih.gov Furthermore, the defined spatial orientation of functional groups on the scaffold allows for the study of intramolecular interactions and their influence on reactivity.
Derivatives of the octahydro-4,7-methano-1H-indene framework, which shares a similar tricyclic core, have found applications in various fields. For instance, certain derivatives are used as precursors in the fragrance industry. The versatility of this scaffold makes it a valuable building block for creating a diverse range of molecules with tailored properties.
Current Research Frontiers and Challenges in Synthetic Organic Chemistry
The field of synthetic organic chemistry is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable methods for molecule construction. frontiersin.org The synthesis of complex bridged polycyclic systems like this compound remains an active area of research.
One of the major challenges lies in the development of catalytic and enantioselective methods for the synthesis of these compounds. nih.gov Achieving high levels of stereocontrol in the construction of multiple stereocenters within a compact framework is a formidable task. Researchers are exploring novel catalytic systems and reaction pathways to address this challenge. nih.govacs.org
Another frontier is the development of "cut-and-sew" strategies, which involve the cleavage and subsequent formation of carbon-carbon bonds in a controlled manner to assemble complex ring systems. nih.gov This deconstructive/reconstructive approach offers a powerful alternative to traditional ring-forming reactions.
Furthermore, computational chemistry is playing an increasingly important role in understanding and predicting the outcomes of complex organic reactions. frontiersin.org By modeling reaction pathways and transition states, chemists can gain valuable insights that can guide the design of new synthetic strategies for challenging targets like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50529-80-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
tricyclo[5.2.1.03,8]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-9H,1-5H2 |
InChI Key |
NJPKBUSBVQGSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2C(C1)C3=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octahydro 1h 2,4 Methanoinden 1 One and Its Derivatives
Retrosynthetic Disconnections and Logic for the Octahydro-1H-2,4-methanoinden-1-one Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For the this compound skeleton, this process reveals logical bond disconnections and highlights the key synthons required for its construction.
The tricyclic framework of this compound consists of three fused rings. A primary retrosynthetic disconnection involves the cyclopentanone (B42830) ring. An intramolecular aldol (B89426) condensation or Michael addition is a logical final step to form this ring. This disconnection reveals a key bicyclic precursor containing two functional groups positioned for cyclization.
This leads to the identification of a primary synthon: a bicyclo[2.2.1]heptane system bearing a side chain with an enolate or enolate equivalent and an electrophilic carbonyl group. The synthetic equivalents for such a precursor are typically derived from the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, establishing the core bicyclic structure early in the synthesis.
Table 1: Key Synthons and Synthetic Equivalents
| Synthon | Synthetic Equivalent |
| Bicyclo[2.2.1]heptane core | Dicyclopentadiene (B1670491) (cracked to cyclopentadiene) + Substituted cyclopentenone |
| Acyl cation equivalent for annulation | Carboxylic acid, aldehyde, or ester functional group |
| Enolate equivalent for annulation | Ketone or aldehyde functional group on a side chain |
The primary strategic bond disconnection is the C4-C4a bond (using standard indenone numbering), formed in a key intramolecular cyclization step. This transforms the tricyclic target into a more manageable bicyclic intermediate. Further disconnections simplify this intermediate back to the fundamental building blocks.
A plausible retrosynthetic pathway is as follows:
Intramolecular Cyclization: Disconnect the C4-C4a bond via an intramolecular aldol or Michael reaction. This simplifies the tricyclic ketone to a bicyclo[2.2.1]heptane derivative with a pendant keto-aldehyde or related functionalized side chain.
Functional Group Interconversion (FGI): The side chain can be retrosynthetically derived from an alkene via ozonolysis or from an ester via reduction and oxidation.
Diels-Alder Reaction: The bicyclo[2.2.1]heptane core is disconnected via a [4+2] cycloaddition (Diels-Alder reaction). This is the most powerful and common method for creating this bridged bicyclic system. This step breaks the molecule down into cyclopentadiene and a substituted dienophile (e.g., a cyclopentenone derivative).
This logic establishes a clear and convergent path for the forward synthesis, starting from simple and readily available materials.
Convergent and Stereoselective Pathways to the Polycyclic Skeleton
Building on the retrosynthetic blueprint, convergent and stereoselective methods are employed to construct the target molecule efficiently and with precise control over its three-dimensional structure.
While a specific total synthesis for this compound is not extensively documented in academic literature, its structure is closely related to intermediates in the synthesis of fragrance compounds and other functional molecules. A general and established approach begins with the Diels-Alder reaction of dicyclopentadiene.
A representative synthetic sequence would involve:
Diels-Alder Reaction: Thermal cracking of dicyclopentadiene generates cyclopentadiene, which immediately reacts with a dienophile like maleic anhydride (B1165640) or acrolein to form the bicyclo[2.2.1]heptene adduct.
Functionalization: The adduct is then elaborated. For instance, a common industrial precursor, hexahydro-4,7-methano-indene, is synthesized from dicyclopentadiene. google.com This intermediate can be subjected to hydroformylation to introduce a formyl group. google.comgoogle.com
Annulation: The introduced functional group is then used to build the final ring. For example, the aldehyde from hydroformylation can undergo a series of steps including chain extension and subsequent intramolecular cyclization to yield the tricyclic ketone.
Achieving enantiopure polycyclic products can be accomplished through either chiral pool synthesis or asymmetric catalysis.
Chiral Pool Synthesis: This strategy utilizes naturally occurring, inexpensive chiral molecules as starting materials. wikipedia.org Terpenes such as (+)-camphor, (-)-carvone, or (-)-α-pinene, which already contain bridged or cyclic chiral scaffolds, are common starting points for the synthesis of complex terpene natural products and related structures. rsc.orgnih.gov For instance, a stereoselective synthesis of functionalized chiral bicyclo[3.3.1]nonanes has been achieved starting from (S)-carvone. rsc.org This approach embeds chirality from the outset, guiding the stereochemistry of subsequent transformations.
Asymmetric Synthesis: This method creates chirality from achiral precursors using a chiral catalyst or auxiliary. slideshare.netchemistryviews.org For the synthesis of the this compound core, key reactions that can be rendered asymmetric include:
Asymmetric Diels-Alder Reaction: Using a chiral Lewis acid catalyst can favor the formation of one enantiomer of the initial bicyclo[2.2.1]heptene adduct.
Organocatalyzed Michael Addition/Annulation: Chiral organocatalysts, such as proline derivatives, can catalyze the enantioselective formation of the final ring. researchgate.net For example, complex octahydroindoles have been synthesized with excellent enantioselectivity (up to 95% ee) using an organocatalyzed Michael reaction followed by a tandem cyclization. researchgate.net
Table 2: Asymmetric Synthesis Strategies
| Reaction Type | Method | Expected Outcome |
| Diels-Alder | Chiral Lewis Acid Catalysis | Enantiomerically enriched bicyclic adduct |
| Michael Addition | Chiral Amine Organocatalysis | Enantioselective C-C bond formation for annulation |
| Aldol Condensation | Chiral Catalyst or Auxiliary | Stereocontrolled formation of the final cyclopentanone ring |
Specialized Cascade and Cycloaddition Reactions
To enhance synthetic efficiency, modern organic chemistry often employs cascade and cycloaddition reactions to rapidly increase molecular complexity.
Cascade Reactions: A cascade reaction (or domino/tandem reaction) involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all in a single pot. wikipedia.org This approach is highly atom-economical and minimizes waste and labor. wikipedia.orgbaranlab.org For polycyclic systems, a base-mediated cascade involving a series of Michael additions followed by an aldol condensation can generate multiple rings and stereocenters in a single operation. nih.gov Such a strategy could foreseeably be designed to construct the this compound skeleton from a simpler acyclic or monocyclic precursor in a highly efficient manner.
Cycloaddition Reactions: Cycloadditions are powerful for forming cyclic structures. libretexts.orgnumberanalytics.com
[4+2] Cycloaddition (Diels-Alder): As previously mentioned, this is the cornerstone reaction for synthesizing the bicyclo[2.2.1]heptane core of the target molecule.
[3+2] Cycloaddition: This reaction between a three-atom, four-π-electron component (like an azomethine ylide or a cyclopropyl (B3062369) ketone radical anion) and a two-atom component (like an alkene) forms a five-membered ring. nih.govnih.gov An intramolecular [3+2] cycloaddition is a viable strategy for constructing the fused cyclopentane (B165970) ring system within a tricyclic framework. nih.govnih.gov
[2+2] Photocycloaddition: This light-induced reaction between two alkene moieties can form four-membered rings, which can be key intermediates that are later rearranged or fragmented to yield more complex scaffolds. mdpi.com
These advanced methodologies provide a robust toolbox for the synthetic chemist to approach the construction of challenging polycyclic targets like this compound with high levels of efficiency and control.
Pauson-Khand Reactions in this compound Synthesis
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, stands as a powerful tool for the synthesis of cyclopentenones, which are key intermediates for compounds like this compound. wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction can be mediated by various transition metal complexes, most commonly those of cobalt, but also rhodium, iridium, and others. wikipedia.org The intramolecular version of the Pauson-Khand reaction is particularly relevant for constructing the bridged ring system of the target molecule.
The synthesis often commences with a precursor containing both an alkene and an alkyne tethered together, an "enyne." For the synthesis of bridged tricyclic systems, the starting materials can be designed to undergo a specific type of intramolecular Pauson-Khand reaction that leads to the formation of the characteristic bridged structure. For instance, the reaction of a norbornene derivative, which contains a strained alkene, with an alkyne in the presence of a cobalt-carbonyl complex can lead to the formation of a cyclopentenone fused to the norbornane (B1196662) framework. nih.gov The regioselectivity of the reaction, which determines the final substitution pattern on the cyclopentenone ring, is influenced by both steric and electronic factors of the substituents on the alkyne and alkene. wikipedia.org
| Catalyst | Substrate 1 (Alkene) | Substrate 2 (Alkyne) | Promoter/Conditions | Product | Yield (%) | Reference |
| Co₂(CO)₈ | Norbornene | Phenylacetylene | Toluene, 110 °C | Fused cyclopentenone | 45 | nih.gov |
| Co₂(CO)₈ | cis-2,6-disubstituted piperidine (B6355638) enyne | - | DMSO, 65 °C | Azabridged bicyclic enone | 89 | nih.gov |
| [(CO)₂RhCl]₂ | Intramolecular enyne | - | - | Fused cyclopentenone and 7-membered ring | - | wikipedia.org |
Intermolecular Cycloaddition Strategies
Intermolecular cycloadditions offer a convergent approach to the synthesis of the this compound skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this strategy. For example, the reaction of cyclopentadiene (a diene) with a suitable dienophile can generate the norbornene core, which can then be further elaborated to the target ketone. While less common for this specific target, other intermolecular cycloadditions, such as [2+2] photocycloadditions, can be employed to construct the four-membered rings present in related polycyclic structures.
Intramolecular Cycloaddition Protocols
Intramolecular cycloadditions are highly effective for creating the compact and bridged structure of this compound. An intramolecular Diels-Alder reaction of a substrate containing both a diene and a dienophile connected by a suitable tether can lead to the formation of the tricyclic system in a single step with high stereocontrol. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction.
Radical Cyclization Approaches
Radical cyclizations provide a powerful alternative for the construction of complex ring systems, including the tricyclo[5.2.1.02,6]decane framework. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. The generation of a radical at a specific position in a carefully designed precursor can initiate a cascade of cyclization events to form the desired polycyclic structure. For instance, a radical generated on a side chain attached to a norbornene scaffold can attack the double bond to form a new five-membered ring. A notable example is the use of Barton's radical decarboxylation reaction to synthesize functionalized tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones. organic-chemistry.org Furthermore, Ti(III)-mediated reductive epoxide opening can generate a tertiary radical that undergoes cyclization to form the tricyclo[5.2.1.01,5]decane backbone. acs.org
Functional Group Transformations and Derivatization
Once the core structure of this compound is in place, a variety of functional group transformations can be employed to introduce further complexity and to synthesize a range of derivatives.
Chemoselective Oxidation and Reduction Reactions
The ketone functionality of this compound is a prime site for oxidation and reduction reactions.
Oxidation: The Baeyer-Villiger oxidation of the ketone using peroxyacids (e.g., m-CPBA) or other oxidants can convert the ketone into a lactone (an ester within a ring). This reaction is highly valuable for expanding the ring and introducing an oxygen atom into the carbon skeleton, leading to novel heterocyclic derivatives. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating.
Reduction: The chemoselective reduction of the ketone to the corresponding alcohol, octahydro-1H-2,4-methanoinden-1-ol, can be achieved using a variety of reducing agents. The stereochemical outcome of the reduction is highly dependent on the steric environment around the carbonyl group. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The facial selectivity of the hydride attack (from the exo or endo face of the bridged system) is influenced by the steric hindrance posed by the rest of the molecule, often leading to a preponderance of one stereoisomer. For example, hydride reduction of endo-tricyclo[5.2.1.02,6]decan-10-ones shows that facial selectivity is largely governed by electronic factors. ias.ac.in
| Reagent | Substrate | Product | Key Features | Reference |
| Peroxyacids (m-CPBA) | Cyclic Ketone | Lactone | Ring expansion, oxygen insertion | General Knowledge |
| NaBH₄ / LiAlH₄ | Ketone | Alcohol | Stereoselective reduction | ias.ac.in |
Nucleophilic and Electrophilic Functionalizations
Nucleophilic Functionalizations: The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. This allows for the introduction of a wide variety of substituents. Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup. The stereochemistry of the addition is again governed by the steric accessibility of the carbonyl carbon. Studies on the nucleophilic addition to related tricyclo[5.2.1.02,6]decan-10-ones have shown that facial selectivity is influenced by distal heteroatom modifications. ias.ac.in Cuprate additions to related enone systems have also been explored, demonstrating that substituents can exert either steric or stereoelectronic control. researchgate.net
Electrophilic Functionalizations: The carbon atoms adjacent to the carbonyl group (the α-carbons) can be made nucleophilic by deprotonation with a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This allows for the elaboration of the carbon skeleton and the synthesis of more complex derivatives.
| Reagent Type | Reaction Type | Product Type | Key Features | Reference |
| Organometallic (Grignard, Organolithium) | Nucleophilic Addition | Tertiary Alcohol | C-C bond formation at the carbonyl carbon | ias.ac.in |
| Lithium Dialkylcuprates | Conjugate Addition | Alkylated Ketone | Addition to α,β-unsaturated systems | researchgate.net |
| Strong Base / Alkyl Halide | Electrophilic Alkylation | α-Substituted Ketone | C-C bond formation at the α-carbon | General Knowledge |
Catalytic Transformations
The synthesis of complex polycyclic ketones such as this compound heavily relies on catalytic transformations to achieve high levels of selectivity and efficiency. While specific catalytic syntheses for this exact molecule are not widely reported in publicly available literature, the principles of modern catalytic chemistry provide a clear roadmap for its potential construction. These methods often involve transition metal catalysis to facilitate key bond-forming reactions.
One plausible approach involves the use of rhodium catalysts in cycloaddition reactions. For instance, rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide has been demonstrated for the synthesis of complex polycyclic skeletons. google.com This type of transformation could potentially be adapted to construct the core structure of this compound from a suitably substituted precursor.
Palladium catalysis is another cornerstone of modern organic synthesis that offers a versatile toolkit for the construction of such complex molecules. Palladium-catalyzed carbonylative spirolactonization has been successfully used in the synthesis of other tricyclic systems. nih.gov A similar strategy could be envisioned where a palladium catalyst orchestrates the cyclization and carbonylation of a carefully designed substrate to yield the target ketone.
Furthermore, nickel-catalyzed reactions have emerged as powerful tools for carbon-carbon bond formation. A nickel-catalyzed Ueno-Stork-type dicarbofunctionalization, for example, has been employed to generate consecutive stereocenters in the synthesis of a tricyclic prostaglandin (B15479496) metabolite. nih.gov This highlights the potential of nickel catalysis to control the stereochemistry of the bridged system in this compound.
Lewis acid catalysis also presents a viable pathway. Boron tribromide (BBr₃) has been shown to promote stereoselective domino polycyclization of oxotriphenylhexanoates to yield complex tricyclic frameworks with multiple stereogenic centers. nih.gov This method's ability to orchestrate a cascade of cyclizations could be a powerful strategy for the efficient assembly of the target molecule from a linear precursor.
The table below summarizes potential catalytic approaches applicable to the synthesis of bridged tricyclic ketones like this compound.
| Catalyst Type | Reaction Type | Potential Application | Reference |
| Rhodium | [5+2+1] Cycloaddition | Formation of the core polycyclic skeleton | google.com |
| Palladium | Carbonylative Spirolactonization | Cyclization and introduction of the ketone functionality | nih.gov |
| Nickel | Ueno-Stork-type Dicarbofunctionalization | Stereoselective C-C bond formation | nih.gov |
| Lewis Acid (BBr₃) | Domino Polycyclization | Cascade cyclization to form the tricyclic system | nih.gov |
Generation of Novel this compound Analogs
The generation of novel analogs of this compound is of interest for exploring structure-activity relationships in various chemical contexts. Synthetic strategies for creating such analogs would typically involve either modifying the starting materials before the main cyclization event or by post-synthesis functionalization of the parent ketone.
A key source of information on the synthesis of related structures comes from the fragrance industry. For example, the synthesis of various derivatives of the structurally related octahydro-4,7-methano-indene has been detailed. google.comnih.gov These methods can be adapted to produce analogs of this compound. For instance, starting with substituted precursors would allow for the introduction of alkyl groups or other functionalities on the carbocyclic framework.
One documented approach for a related series of compounds involves the hydroformylation of hexahydro-4,7-methano-indene isomers using a rhodium catalyst to produce aldehyde derivatives. google.comnih.gov These aldehydes can then be further transformed into a variety of other functional groups. For instance, subsequent reactions can yield ketones, alcohols, or other derivatives. google.comnih.gov A similar strategy could be envisioned for precursors of this compound, allowing for the generation of a library of analogs with modifications at various positions.
The table below outlines some examples of synthesized analogs of the related octahydro-4,7-methano-indene scaffold, which could serve as a blueprint for the generation of novel this compound analogs.
| Analog Type | Synthetic Precursor | Key Transformation | Reference |
| Acetaldehyde Derivative | Hexahydro-4,7-methano-indene | Hydroformylation | google.comnih.gov |
| Propan-2-one Derivative | Hexahydro-4,7-methano-indene | Hydroformylation and subsequent oxidation/rearrangement | google.comnih.gov |
| Propan-2-ol Derivative | 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one | Hydrogenation | google.com |
Optimization of Reaction Conditions and Reproducibility
The optimization of reaction conditions is critical for the successful synthesis of complex molecules like this compound, ensuring not only high yields but also reproducibility. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.
In the context of catalytic transformations, the choice of ligand for the metal catalyst can have a profound impact on the reaction's outcome. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand can influence the reaction's efficiency and selectivity.
For Lewis acid-promoted cyclizations, such as those using BBr₃, the concentration of the Lewis acid and the reaction temperature are critical parameters to control. nih.gov An investigation into the cyclization of oxotriphenylhexanoates revealed that the reaction pathway could be directed towards different tricyclic products by tuning the electronic properties of the aromatic substituents. nih.gov Such detailed mechanistic understanding is crucial for optimizing the synthesis of a specific target like this compound.
Reproducibility is a key challenge in complex multi-step syntheses. Ensuring batch-to-batch consistency requires careful control over all reaction parameters and the purity of starting materials and reagents. The use of robust and well-characterized catalytic systems is a significant factor in achieving high reproducibility. For instance, the use of commercially available and stable catalysts, such as the carbonyl hydrido tris(triphenylphosphine)rhodium(I) mentioned in the synthesis of related fragrance molecules, contributes to the reproducibility of the process on a larger scale. google.comnih.gov
The following table summarizes key parameters that would require optimization for the synthesis of this compound.
| Parameter | Importance in Synthesis | Example of Optimization |
| Catalyst System | Controls reaction pathway and stereoselectivity. | Screening different ligands for a transition metal catalyst to improve yield and enantioselectivity. |
| Solvent | Influences solubility, reactivity, and can participate in the reaction. | Testing a range of solvents from non-polar to polar to find the optimal medium for a cyclization reaction. |
| Temperature | Affects reaction rate and can influence the formation of side products. | Running the reaction at various temperatures to find the balance between reaction speed and selectivity. |
| Reaction Time | Ensures complete conversion of starting materials without decomposition of the product. | Monitoring the reaction progress over time using techniques like TLC or GC-MS to determine the optimal endpoint. |
Mechanistic Organic Chemistry of Octahydro 1h 2,4 Methanoinden 1 One Reactions
Detailed Mechanistic Pathways of Key Transformations
The unique tricyclic structure of Octahydro-1H-2,4-methanoinden-1-one, which can be viewed as a bicyclo[3.2.1]octane system, dictates the pathways of its chemical reactions.
Elucidation of Pauson-Khand Reaction Mechanisms
The Pauson-Khand reaction is a powerful method for constructing cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes. wikipedia.orgrsc.org this compound and its derivatives are often synthesized using an intramolecular version of this reaction, where the alkene and alkyne are tethered in the same molecule.
The widely accepted mechanism, first proposed by Magnus, initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex. uwindsor.ca Subsequent loss of a carbon monoxide ligand creates a vacant coordination site for the alkene moiety. uwindsor.canrochemistry.com This is followed by the coordination of the alkene. The subsequent step, which is often rate-determining, involves the insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentene intermediate. uwindsor.ca Migratory insertion of a carbon monoxide molecule into a cobalt-carbon bond of this intermediate, followed by reductive elimination, yields the final cyclopentenone product and regenerates a cobalt species that can re-enter the catalytic cycle under certain conditions. wikipedia.org
The regioselectivity of the reaction is high, with the larger substituent on an unsymmetrical alkyne typically ending up adjacent to the newly formed carbonyl group. nrochemistry.com Additives such as N-methylmorpholine N-oxide (NMO) can significantly accelerate the reaction by facilitating the removal of CO ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgrsc.org
Free Radical Reaction Mechanisms (e.g., Halogenation)
The free-radical halogenation of alkanes proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. wikipedia.orgmasterorganicchemistry.com
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂ or Cl₂) by heat or UV light to generate two halogen radicals. wikipedia.org
Propagation: A halogen radical abstracts a hydrogen atom from the substrate, in this case, this compound, to form a hydrogen halide and a carbon-centered radical. This carbon radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain. wikipedia.orgyoutube.com
Termination: The chain reaction is terminated when any two radicals combine. wikipedia.org
The regioselectivity of this reaction is governed by the stability of the intermediate carbon radical. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. masterorganicchemistry.com In the this compound framework, several secondary and tertiary C-H bonds exist. Abstraction of a hydrogen atom from a tertiary carbon would lead to the most stable radical intermediate, making that position the most likely site of halogenation. Bridgehead carbons are generally less reactive towards radical substitution. Due to the high endothermicity of the hydrogen abstraction step, bromination is significantly more selective than chlorination for the most stable radical position. masterorganicchemistry.comyoutube.com
Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation
| Bond Type | Relative Rate (Chlorination at 25°C) | Relative Rate (Bromination at 125°C) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.9 | 82 |
| Tertiary (3°) | 5.2 | 1640 |
This table illustrates the general selectivity trend in free-radical halogenation.
Esterification and Hydrolysis Reaction Mechanisms
While the ketone itself does not undergo direct esterification, it can be converted to a lactone (a cyclic ester) via Baeyer-Villiger oxidation. The subsequent hydrolysis of this lactone is a key reaction.
Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible and follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone to form a tetrahedral alkoxide intermediate. libretexts.org
The carbonyl group reforms with the expulsion of the alkoxide part of the ring, leading to the cleavage of the ester bond. masterorganicchemistry.com
This results in a molecule containing both a carboxylate and a hydroxyl group. The reaction is driven to completion because the carboxylic acid formed is immediately deprotonated by base to form a stable carboxylate salt. masterorganicchemistry.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: This is a reversible process and is the microscopic reverse of Fischer esterification. chemistrysteps.comyoutube.com
The carbonyl oxygen of the lactone is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com
After a series of proton transfers, the alcohol portion of the ester is protonated, turning it into a good leaving group.
Elimination of the alcohol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final hydroxy-carboxylic acid product. youtube.com
Polymerization Mechanisms and Kinetics
The saturated framework of this compound is not amenable to polymerization. However, unsaturated precursors to this structure, particularly those containing a norbornene-like moiety, are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). mdpi.comresearchgate.net
ROMP is a chain-growth polymerization catalyzed by transition metal carbene (alkylidene) complexes, such as Grubbs' (ruthenium-based) and Schrock's (molybdenum-based) catalysts. nih.gov The generally accepted Chauvin mechanism proceeds as follows:
Initiation: The catalyst's alkylidene coordinates to the double bond of the cyclic monomer. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.
Propagation: A retro-[2+2] cycloaddition cleaves the metallacyclobutane ring in a productive manner, opening the monomer's ring and regenerating a new metal alkylidene at the end of the growing polymer chain. This new alkylidene then reacts with the next monomer unit, propagating the chain. mdpi.comnih.gov
The driving force for ROMP is the relief of ring strain in the monomer. nih.gov Norbornene and its derivatives are widely used due to their high ring strain, which leads to rapid polymerization rates. rsc.orgrsc.org The kinetics of the polymerization and the properties of the resulting polymer (e.g., molecular weight, polydispersity) can be controlled by the choice of catalyst, monomer structure, and reaction conditions. researchgate.net Living polymerization, where termination and chain-transfer reactions are suppressed, can be achieved, allowing for the synthesis of well-defined block copolymers. nih.gov
Stereochemical Outcomes and Regioselectivity Control
The rigid, three-dimensional structure of this compound and its precursors exerts significant control over the stereochemistry and regioselectivity of reactions.
In reactions involving the carbonyl group, such as reduction or Grignard addition, the nucleophile will preferentially attack from the less sterically hindered face of the ketone. nih.gov For bicyclic systems, this is typically the exo face, as the endo face is shielded by the rest of the carbon skeleton. This leads to the predominant formation of one diastereomer. For example, the reduction of similar bicyclic ketones often yields the endo-alcohol with high selectivity. organic-chemistry.org
For reactions on the carbon framework, such as the intramolecular Pauson-Khand reaction or Diels-Alder reactions used to construct the skeleton, stereochemistry is tightly controlled. In the intramolecular Diels-Alder reaction of a precursor, the stereochemical relationships in the starting triene dictate the stereochemistry of the newly formed rings in the tricyclic product. nih.govmdpi.com Similarly, during the Pauson-Khand reaction, the coordination of the alkene to the cobalt complex occurs on the less hindered face, establishing the stereocenters in the final product. uwindsor.ca
Regioselectivity in the functionalization of the bicyclo[3.2.1]octane system is also well-defined. For instance, acid-catalyzed cleavage of a related tricyclo[3.2.1.0²·⁷]octane system (containing a cyclopropane (B1198618) ring) occurs with high regioselectivity to furnish the bicyclo[3.2.1]octane framework. nih.govresearchgate.net In free-radical halogenation, regioselectivity is electronically controlled, favoring the formation of the most stable radical intermediate at a tertiary position over secondary or bridgehead positions. masterorganicchemistry.compearson.com
Reaction Kinetics and Transition State Analysis
The kinetics of reactions involving this compound are heavily influenced by its strained ring system. Ring strain raises the ground state energy of the molecule, which can lead to lower activation energies and faster reaction rates for transformations that relieve this strain, such as in ROMP. rsc.org
Transition state analysis, often supported by computational chemistry (DFT studies), provides insight into reaction mechanisms and selectivity. researchgate.net
Cycloaddition Reactions: The transition states for concerted reactions like the Diels-Alder or Pauson-Khand reaction are highly ordered, cyclic arrangements of atoms. libretexts.orglibretexts.orgyoutube.com The geometry of the transition state determines the stereochemical outcome. For instance, in the Diels-Alder reaction, a boat-like transition state is often invoked to explain the observed stereoselectivity. For the Pauson-Khand reaction, theoretical studies have analyzed the transition state for alkene insertion, identifying it as the likely rate-determining and selectivity-determining step. uwindsor.ca The stability of the transition state is influenced by both steric interactions and orbital overlap. libretexts.org
Carbonyl Additions: The stereoselectivity of additions to the ketone is explained by the relative energies of the diastereomeric transition states. The transition state leading to the major product is lower in energy because the approaching nucleophile experiences less steric clash with the molecule's framework. nih.govuvic.ca
Free Radical Reactions: The Hammond postulate can be applied to radical halogenation. The hydrogen abstraction step is highly endothermic for bromination, meaning the transition state closely resembles the carbon radical product. Therefore, factors that stabilize the radical (e.g., substitution) have a large effect on the transition state energy, leading to high selectivity. For the nearly thermoneutral chlorination, the transition state is earlier and resembles the reactants more, resulting in lower selectivity. youtube.com
Kinetic studies of the catalytic Pauson-Khand reaction have shown a complex dependence on the concentrations of the catalyst, reactants, and carbon monoxide pressure, indicating that ligand dissociation is a key kinetic factor. thieme-connect.de
Solvent Effects and Reaction Condition Optimization
The judicious selection of solvents and the fine-tuning of reaction conditions such as temperature, pressure, and catalyst systems are paramount in directing the outcomes of reactions involving this compound. The inherent strain and stereoelectronic properties of this bicyclic ketone mean that subtle changes in the reaction environment can lead to vastly different products.
One of the key transformations for ketones is the Baeyer-Villiger oxidation , which converts ketones into esters or lactones. The mechanism of this reaction is highly sensitive to solvent polarity. mdpi.comrsc.org Theoretical studies on similar ketones have shown that in non-polar solvents like dichloromethane (B109758), a concerted, non-ionic pathway is generally favored. mdpi.comrsc.org As the polarity of the solvent increases, the rate of this concerted reaction tends to decrease. mdpi.comrsc.org This is attributed to the stabilization of the reactants over the transition state in more polar environments. For the Baeyer-Villiger oxidation of bicyclic ketones, the choice of oxidant and catalyst is also critical. Hydrogen peroxide in combination with a Lewis acid or a Brønsted acid is a common and environmentally benign oxidizing system. rsc.org The catalytic activity of Lewis acids in these oxidations is often attributed to the coordination of the Lewis acid center with the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. rsc.org
Another fundamental reaction is the catalytic hydrogenation of the carbonyl group to form the corresponding alcohol. This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), and Raney nickel. researchgate.netacs.org The choice of solvent can influence the catalyst's activity and the stereoselectivity of the reduction. For instance, the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been successfully carried out in ethanol. semanticscholar.org The optimization of reaction conditions, including hydrogen pressure and temperature, is crucial for achieving high conversion and selectivity. For example, in the hydrogenation of other complex ketones, conditions can range from atmospheric pressure to several bars of hydrogen pressure, with temperatures varying from room temperature to elevated temperatures.
The following data tables illustrate the optimization of reaction conditions for reactions analogous to those that could be performed on this compound, showcasing the impact of solvent, catalyst, and other parameters on reaction outcomes.
Table 1: Optimization of Thiophenol-Mediated Epoxide Opening and Intramolecular Aldol (B89426) Reaction of a Bicyclo[3.3.1]nonane Derivative nih.gov
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (10) | THF | r.t. | 6 | 28 |
| 2 | K₂CO₃ (10) | THF | r.t. | 8 | 72 |
| 3 | K₂CO₃ (10) | Et₂O | r.t. | 23 | 84 |
| 4 | K₂CO₃ (10) | CH₂Cl₂ | r.t. | 5 | 84 |
| 5 | Cs₂CO₃ (5) | CH₂Cl₂ | r.t. | 1.5 | 83 |
| 6 | Cs₂CO₃ (2) | CH₂Cl₂ | r.t. | 3 | 70 |
| 7 | Cs₂CO₃ (5) | THF | 66 | 0.25 | 70 |
| 8 | Cs₂CO₃ (5) | CH₂Cl₂ | 60 (MW) | 0.03 | 88 |
This table demonstrates the effect of different bases, solvents, and temperature on the yield of a bicyclo[3.3.1]non-3-en-2-one derivative. Cesium carbonate in dichloromethane under microwave irradiation proved to be the most efficient condition.
Table 2: Substrate Scope of the Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex nih.gov
| Substrate | Product | Time (h) | H₂ Pressure (bar) | Yield (%) |
| (E)-Chalcone | 1,3-Diphenylpropan-1-one | 12 | 1 | 95 |
| (E)-4-Nitrochalcone | 3-Phenyl-1-(4-nitrophenyl)propan-1-one | 12 | 1 | 94 |
| (E)-4,4'-Dichlorochalcone | 1,3-Bis(4-chlorophenyl)propan-1-one | 12 | 1 | 96 |
| (E)-4-Methoxy-chalcone | 1-(4-Methoxyphenyl)-3-phenylpropan-1-one | 48 | 3 | 92 |
| (E)-4-Hepten-3-one | Heptan-3-one | 48 | 5 | 55 |
This table illustrates the influence of substrate electronics and reaction conditions on the catalytic hydrogenation of various ketones. Electron-deficient substrates are generally more reactive, while more forcing conditions (higher pressure and longer reaction times) are required for electron-rich and aliphatic substrates.
These examples underscore the principle that a systematic approach to varying solvents and reaction conditions is essential for the successful synthesis and manipulation of complex molecules like this compound. The insights gained from studies on analogous systems provide a valuable framework for predicting and controlling the reactivity of this specific bridged ketone.
Structural Characterization and Stereochemical Assignment
Advanced Spectroscopic Methodologies for Structural Elucidation
Modern spectroscopy offers an array of tools to piece together the molecular puzzle of complex organic compounds. Each technique provides unique and complementary information, and their combined application is essential for unambiguous structural determination.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For bridged-ring systems such as bicyclo[3.3.1]nonan-9-one derivatives, which share structural similarities with Octahydro-1H-2,4-methanoinden-1-one, ¹H and ¹³C NMR spectra provide a wealth of information. nih.govresearchgate.netichem.mdresearchgate.netsemanticscholar.org
In ¹H NMR, the chemical shifts, coupling constants, and through-space correlations (observed in 2D NMR experiments like NOESY) reveal the connectivity and relative orientation of hydrogen atoms. For instance, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, the aryl groups' orientation can be determined by the shielding effects observed in the spectra. nih.govresearchgate.net The protons on the bicyclic framework exhibit complex splitting patterns due to the rigid, strained nature of the ring system.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the carbonyl carbon in cyclic ketones is particularly diagnostic, typically appearing in the range of 190-215 δ. libretexts.orgopenstax.org The precise chemical shift can be influenced by ring strain and the electronic effects of neighboring substituents. For example, the carbonyl carbon of a saturated six-membered ring ketone like cyclohexanone (B45756) absorbs around 1715 cm⁻¹, while more strained rings show a shift to higher wavenumbers. libretexts.orgopenstax.org
Detailed 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals in such complex molecules.
Table 1: Representative ¹³C NMR Chemical Shifts for Cyclic Ketones
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) |
| Cyclohexanone | ~208 |
| Cyclopentanone (B42830) | ~213 |
| Bicyclo[3.3.1]nonan-9-one | ~216 |
| Adamantanone | ~217 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
While NMR provides invaluable data for structures in solution, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry. For complex chiral molecules, obtaining a single crystal suitable for X-ray diffraction analysis is a crucial step.
The crystal structure of a molecule reveals the precise spatial arrangement of every atom, bond lengths, and bond angles. This technique has been successfully applied to determine the structures of various bicyclic and tricyclic compounds, including derivatives of bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane. nih.govbeilstein-journals.orgresearchgate.net For example, the single-crystal structures of diastereomeric 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane were determined by X-ray diffraction, which unambiguously established their exo and endo configurations. nih.gov Similarly, the chair-boat conformation of a 2,4,6,8-tetraphenyl-3-aza-7-thiabicyclo[3.3.1]nonan-9-one was confirmed by X-ray diffraction analysis. researchgate.net
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption in the IR spectra of ketones. youtube.comlibretexts.orgjove.com
For saturated cyclic ketones, the position of the C=O stretching band is sensitive to ring strain. Six-membered ring ketones, like cyclohexanone, typically show this absorption around 1715 cm⁻¹. libretexts.orgopenstax.org As ring strain increases, the absorption frequency shifts to higher wavenumbers. For instance, cyclopentanone absorbs at approximately 1750 cm⁻¹, and cyclobutanone (B123998) at around 1780 cm⁻¹. libretexts.orgopenstax.orglibretexts.org The tricyclic structure of this compound would be expected to exhibit a C=O stretching frequency influenced by its specific ring strain.
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in Raman spectra, other vibrations, such as those of the carbon skeleton, can be more prominent. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule.
Table 2: Typical IR Absorption Frequencies for the Carbonyl Group in Cyclic Ketones
| Ring Size | Approximate C=O Stretching Frequency (cm⁻¹) |
| 6-membered | 1715 |
| 5-membered | 1750 |
| 4-membered | 1780 |
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
In the mass spectrum of a ketone, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com This results in the formation of a resonance-stabilized acylium ion. The fragmentation pattern of a complex tricyclic ketone like this compound would be expected to be intricate, reflecting the strained and interconnected nature of its ring system. The analysis of these fragments can provide valuable clues about the structure of the molecule. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. nih.gov
Separation and Enantiomeric/Diastereomeric Resolution Techniques
Due to the presence of multiple chiral centers, this compound can exist as a mixture of stereoisomers (enantiomers and diastereomers). The separation of these stereoisomers is crucial for understanding their individual properties.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. researchgate.netphenomenex.comwikipedia.orgresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.
For the separation of bicyclic ketones, various types of CSPs have been employed, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins. researchgate.netwikipedia.orgresearchgate.net The choice of the CSP and the mobile phase is critical for achieving successful separation. Normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase (using polar solvents like water, acetonitrile, and methanol) methods can be developed. The enantiomeric excess of a sample, which is a measure of its enantiomeric purity, can be accurately determined using chiral HPLC. nih.gov
The separation of diastereomers, which have different physical properties, can often be achieved using standard, non-chiral HPLC methods. However, for closely related diastereomers, specialized chromatographic conditions may be required.
Table 3: Common Chiral Stationary Phases for HPLC Separation of Ketones
| Chiral Stationary Phase Type | Common Trade Names |
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ |
| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® IA |
| Cyclodextrin-based | Cyclobond™ |
| Protein-based | Chirobiotic™ |
Conformational Analysis and Stereodynamic Studies
The rigid, bridged structure of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic systems. However, even within this constrained framework, subtle conformational equilibria and dynamic processes can occur, which can be investigated using a variety of spectroscopic and computational methods.
Conformational analysis of such bicyclic ketones is essential for understanding their reactivity and interactions with other molecules. The spatial arrangement of substituents and the orientation of the carbonyl group can have a profound impact on the stereochemical outcome of reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for these studies. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of different protons within the molecule, allowing for the elucidation of its preferred conformation in solution. Coupling constants (J-values) obtained from proton NMR spectra also provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational assignment.
Stereodynamic studies investigate the energetic barriers to conformational changes, such as ring flipping or rotation around single bonds. For a rigid molecule like this compound, these barriers are expected to be high. Variable-temperature NMR (VT-NMR) is a key technique used to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the freezing out of specific conformations as the temperature is lowered. From this data, the energy barriers for these conformational interchanges can be calculated.
The key aspects of these studies are summarized in the following table:
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Provides information on the chemical environment of each nucleus, connectivity, and through-bond and through-space interactions. |
| Nuclear Overhauser Effect (NOE) | Determines the spatial proximity of protons, aiding in the assignment of relative stereochemistry and conformation. |
| Variable-Temperature NMR (VT-NMR) | Allows for the study of dynamic processes and the determination of energy barriers for conformational changes. |
| Computational Modeling | Provides theoretical models of low-energy conformations and helps in the interpretation of experimental data. |
Computational and Theoretical Chemistry Studies of Octahydro 1h 2,4 Methanoinden 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Octahydro-1H-2,4-methanoinden-1-one. These methods would provide invaluable insights into its electronic structure, stability, and potential for chemical transformation.
Density Functional Theory (DFT) for Thermodynamics and Kinetics
Density Functional Theory (DFT) would be a powerful and cost-effective method to investigate the thermodynamics and kinetics of reactions involving this compound. By applying various functionals and basis sets, researchers could calculate key thermodynamic parameters.
Table 1: Hypothetical Thermodynamic Data from DFT Calculations
| Parameter | Hypothetical Value | Significance |
| Enthalpy of Formation (ΔHf°) | Not Available | Indicates the stability of the molecule relative to its constituent elements. |
| Gibbs Free Energy of Formation (ΔGf°) | Not Available | Determines the spontaneity of the formation of the compound under standard conditions. |
| Heat Capacity (Cp) | Not Available | Describes how the molecule's temperature changes as it absorbs heat. |
Furthermore, DFT could be used to model reaction pathways, locate transition states, and calculate activation energies, thereby predicting the kinetics of potential reactions such as reduction of the ketone or enolate formation.
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, particularly for fundamental properties, ab initio methods could be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide benchmark-quality data on the geometry and electronic properties of this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations would offer a lens into the dynamic behavior of this rigid, polycyclic ketone, providing insights that are complementary to static quantum chemical calculations.
Conformational Energy Landscapes
While the tricyclic core of this compound is rigid, some degree of conformational flexibility may exist, for instance, in the puckering of the five-membered rings. Molecular mechanics or semi-empirical methods could be used to explore the potential energy surface and identify the lowest energy conformers.
Steric Hindrance and Reactive Site Accessibility
The unique three-dimensional structure of this molecule would create specific steric environments around the carbonyl group and adjacent alpha-carbons. Molecular modeling would be crucial to quantify the steric hindrance at the reactive sites. This information is vital for predicting how the molecule might interact with reagents and catalysts. For example, the accessibility of the carbonyl carbon to nucleophilic attack could be assessed by mapping the steric field around the molecule.
In Silico Retrosynthetic Tools and Synthesis Planning
Given the lack of readily available synthesis routes in the literature, in silico retrosynthetic analysis would be an essential first step in planning the synthesis of this compound. Computational tools could propose potential synthetic pathways by identifying key bond disconnections and suggesting suitable starting materials. Such an analysis would likely highlight the challenges in constructing the strained 2,4-methano-bridged system and guide experimental efforts.
Applications of Octahydro 1h 2,4 Methanoinden 1 One As a Chemical Synthon
Role as a Key Intermediate in the Synthesis of Complex Molecules
The rigid scaffold of Octahydro-1H-2,4-methanoinden-1-one is a desirable feature in the synthesis of molecules where precise spatial arrangement of functional groups is crucial.
Construction of Biologically Relevant Scaffolds (e.g., Cyclopentanonorcamphor derivatives)
Bridged bicyclic ketones are foundational in the synthesis of natural products and biologically active compounds. The structural core of this compound is related to camphor (B46023) and norcamphor (B56629) derivatives, which are known precursors for a variety of therapeutic agents. The ketone functionality allows for nucleophilic additions and alpha-functionalization, paving the way for the introduction of diverse substituents. For instance, reactions such as the Baeyer-Villiger oxidation would yield a lactone, which can be further manipulated to introduce hydroxyl and carboxyl groups, features common in biologically active molecules. The synthesis of complex, stereochemically defined structures often relies on such rigid synthons to control the orientation of subsequent chemical modifications.
Precursor for Advanced Bridged Systems
The inherent strain in the bridged system of this compound can be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of more complex polycyclic systems. For example, reactions at the carbonyl group, followed by skeletal rearrangements, can lead to the construction of larger ring systems or intricate cage-like structures. These advanced bridged systems are of interest in materials science and for their potential as ligands in catalysis. While specific examples for this exact isomer are scarce, the general reactivity of bridged ketones supports this potential application.
Monomeric Applications in Polymer Science
The incorporation of rigid, cyclic monomers into polymer backbones is a well-established strategy for modifying the physical and chemical properties of the resulting materials.
Integration into Advanced Polymer Architectures
This compound could potentially serve as a monomer in addition or condensation polymerizations. The rigid, bulky nature of the methanoindene core would be expected to increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal stability. Furthermore, the presence of the ketone group offers a site for post-polymerization modification, allowing for the tuning of polymer properties such as solubility, polarity, and cross-linking capabilities. For example, polymers containing this monomer could be used in applications requiring high thermal and dimensional stability.
Development of Novel Materials via its Structural Incorporation
The unique three-dimensional structure of this compound can be exploited to create materials with novel properties. Its incorporation into a polymer matrix, either as a monomer or as a pendant group, can create materials with increased free volume, which could be beneficial for applications such as gas separation membranes. The rigidity and defined stereochemistry of the monomer unit can also lead to polymers with specific optical properties.
Contributions to Photopolymer Resin Formulations
There is no available research data or scientific literature to suggest that this compound is utilized as a synthon in the formulation of photopolymer resins. While related polycyclic compounds like adamantane (B196018) derivatives have been investigated in photoresist applications, no such role has been documented for this compound. researchgate.net
Impact on Material Properties (e.g., Glass Transition Temperature in Specific Polymer Matrices)
Detailed studies or data on the specific impact of incorporating this compound into polymer matrices and its effect on material properties such as the glass transition temperature (Tg) are not present in the current body of scientific literature. The principle of using bulky, rigid structures like adamantane to increase the Tg of polymers is well-established, but this has not been specifically demonstrated for this compound. rsc.org
Exploration in Catalysis as a Ligand Scaffold or Reactant
There is no evidence from published research to indicate that this compound has been explored or utilized as a ligand scaffold or a reactant in catalytic processes. The use of tricyclic compounds in catalysis is an active area of research, but this specific ketone does not feature in the available literature in this context. iitb.ac.in
Q & A
Q. Advanced Research Focus
- Conformational analysis : Density functional theory (DFT) predicts strain in caged frameworks, informing synthetic feasibility .
- Transition-state modeling : Identifies energy barriers for retro-Claisen decomposition, aiding in base selection and temperature optimization .
- Docking studies : Screens virtual libraries of methanoindene derivatives against targets like HIV protease or malaria enzymes .
What experimental frameworks are recommended for investigating the biosynthesis of phragmalin-type limonoids containing the octahydro-1H-2,4-methanoindene core?
Q. Advanced Research Focus
- Isotopic labeling : C-labeled precursors track carbon flux in plant or microbial systems to map biosynthetic pathways .
- Heterologous expression : Clustering candidate genes (e.g., cytochrome P450s) in E. coli or yeast validates enzymatic steps in scaffold assembly .
- Metabolite profiling : LC-HRMS identifies intermediates in limonoid-producing species like Melia azedarach .
How should researchers design assays to evaluate the anti-HIV activity of octahydro-1H-2,4-methanoindene derivatives?
Q. Basic Research Focus
- In vitro screening : Use HIV-1 RT inhibition assays (IC determination) with AZT as a positive control .
- Cytotoxicity testing : Parallel assays on human lymphoblastoid cells (e.g., MT-2) ensure selectivity (e.g., CC > 100 μM) .
- Structure-activity relationships (SAR) : Correlate substituent patterns (e.g., ester groups at C-5) with potency .
What are common pitfalls in formulating research questions for octahydro-1H-2,4-methanoindene studies, and how can they be avoided?
Q. Methodological Guidance
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "How does steric hindrance at C-7a influence the regioselectivity of Aldol condensations?" .
- PICO framework : Define Population (compound class), Intervention (synthetic method), Comparison (alternative routes), and Outcome (yield/stereoselectivity) .
- Avoid ambiguity : Specify variables (e.g., "the effect of base strength (KHMDS vs. LDA) on cyclization efficiency") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
